molecular formula C16H16ClN3O3 B2666820 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine CAS No. 2034254-90-3

3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine

Cat. No.: B2666820
CAS No.: 2034254-90-3
M. Wt: 333.77
InChI Key: VTEKRWPRIYLYMK-UHFFFAOYSA-N
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Description

3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a base and a solvent such as ethanol.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through an acylation reaction using 5-chloro-2-methoxybenzoic acid and a coupling reagent such as DCC (dicyclohexylcarbodiimide).

    Formation of the Pyridazine Ring: The pyridazine ring is formed through a condensation reaction involving hydrazine and a suitable dicarbonyl compound.

    Coupling of the Pyrrolidine and Pyridazine Rings: The final step involves the coupling of the pyrrolidine and pyridazine rings through an etherification reaction using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the pyridazine ring, leading to the formation of dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: These compounds share the pyridazine ring and have similar pharmacological activities.

    Pyrrolidinone Derivatives: These compounds share the pyrrolidine ring and have been studied for their biological activities.

Uniqueness

3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine is unique due to its specific combination of the pyridazine and pyrrolidine rings, along with the presence of the 5-chloro-2-methoxybenzoyl group

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-22-14-5-4-11(17)9-13(14)16(21)20-8-6-12(10-20)23-15-3-2-7-18-19-15/h2-5,7,9,12H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEKRWPRIYLYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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